molecular formula C15H16BrF2NO B6338758 (2,5-Difluorobenzyl)(4-methoxybenzyl)amine hydrobromide CAS No. 1609403-69-1

(2,5-Difluorobenzyl)(4-methoxybenzyl)amine hydrobromide

Cat. No.: B6338758
CAS No.: 1609403-69-1
M. Wt: 344.19 g/mol
InChI Key: UKWXMAHSEXJMPL-UHFFFAOYSA-N
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Description

(2,5-Difluorobenzyl)(4-methoxybenzyl)amine hydrobromide is a chemical compound with the molecular formula C15H15F2NO·HBr. It is a derivative of benzylamine, where the benzyl groups are substituted with fluorine and methoxy groups. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Difluorobenzyl)(4-methoxybenzyl)amine hydrobromide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-difluorobenzyl chloride and 4-methoxybenzylamine.

    Reaction: The 2,5-difluorobenzyl chloride is reacted with 4-methoxybenzylamine in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is usually carried out in an organic solvent like dichloromethane or toluene.

    Formation of the Amine: The reaction results in the formation of (2,5-Difluorobenzyl)(4-methoxybenzyl)amine.

    Hydrobromide Salt Formation: The free amine is then treated with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2,5-Difluorobenzyl)(4-methoxybenzyl)amine hydrobromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction Reactions: The compound can undergo reduction reactions to form different amine derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution: Formation of substituted benzylamines.

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

Scientific Research Applications

(2,5-Difluorobenzyl)(4-methoxybenzyl)amine hydrobromide is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and receptor binding.

    Medicine: Potential use in the development of pharmaceutical compounds with therapeutic properties.

    Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (2,5-Difluorobenzyl)(4-methoxybenzyl)amine hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The fluorine and methoxy substituents on the benzyl rings can influence the binding affinity and specificity of the compound, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • (2,4-Difluorobenzyl)(4-methoxybenzyl)amine
  • (2,5-Difluorobenzyl)(4-hydroxybenzyl)amine
  • (2,5-Difluorobenzyl)(4-chlorobenzyl)amine

Uniqueness

(2,5-Difluorobenzyl)(4-methoxybenzyl)amine hydrobromide is unique due to the specific positioning of the fluorine and methoxy groups on the benzyl rings. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

N-[(2,5-difluorophenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2NO.BrH/c1-19-14-5-2-11(3-6-14)9-18-10-12-8-13(16)4-7-15(12)17;/h2-8,18H,9-10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKWXMAHSEXJMPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=C(C=CC(=C2)F)F.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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